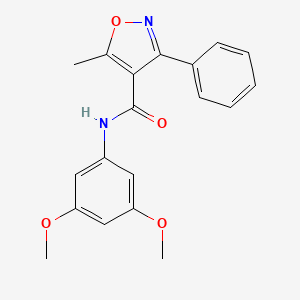
N-(3,5-dimethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a chemical compound of interest in the field of medicinal chemistry and organic synthesis. While the direct studies on this specific compound are limited, research on similar isoxazole derivatives provides valuable insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of isoxazole derivatives typically involves cyclization reactions, which can be achieved through various methods, including the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds or the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. For instance, compounds with structural similarities were synthesized by reactions involving semicarbazide or through 'one-pot' reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO solvent (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is often characterized using techniques such as X-ray diffraction, which reveals the crystal system, unit cell parameters, and stabilization interactions like hydrogen bonding. Similar compounds have been found to crystallize in various crystal systems with specific space groups, demonstrating the diversity in molecular architecture within this class of compounds (Prabhuswamy et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes likeThymidylate synthase , which plays a crucial role in DNA synthesis and repair.
Mode of Action
This interaction could potentially inhibit or enhance the activity of the target, resulting in altered cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to impact various pathways related to the degradation of aromatic compounds .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Similar compounds have been found to have effects ranging from inhibiting enzyme activity to altering cellular processes .
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
Safety and Hazards
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-17(18(21-25-12)13-7-5-4-6-8-13)19(22)20-14-9-15(23-2)11-16(10-14)24-3/h4-11H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGMIGPCLRFFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5089064.png)
![5-chloro-2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5089084.png)
![(3R*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5089092.png)
![ethyl 4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5089094.png)
![4-(2-methoxy-4-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5089097.png)
![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5089103.png)
![3-chloro-N-[3-phenoxy-5-(2,2,3,3-tetrafluoropropoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5089111.png)
![4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5089113.png)
![N-(4-fluorobenzyl)-3-{1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5089120.png)
![7-(5-chloro-2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5089131.png)
![N-cyclohexyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5089132.png)
![2-(benzylthio)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5089135.png)

![dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B5089161.png)